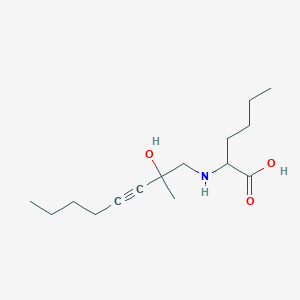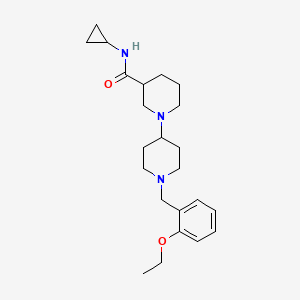![molecular formula C12H14N2O3S B6136937 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been studied for its potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound has been investigated for its anticancer properties. Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of materials science, where it has been studied for its ability to act as a corrosion inhibitor for metals. Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone can effectively inhibit the corrosion of metals such as copper and steel.
Mecanismo De Acción
The mechanism of action of 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In the field of materials science, 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has minimal toxicity to normal cells and tissues. This compound has been shown to induce apoptosis in cancer cells without affecting normal cells. In the field of materials science, 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been shown to effectively inhibit the corrosion of metals without causing any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone in lab experiments is its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of this compound. Another direction is to explore its potential as a corrosion inhibitor for other metals and in different environments. Additionally, studies can be conducted to investigate the potential of this compound in other fields, such as catalysis and electrochemistry.
Métodos De Síntesis
The synthesis of 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been reported in various studies. One of the commonly used methods is the condensation reaction between 2-aminobenzimidazole and ethylsulfonylacetone in the presence of a base such as potassium carbonate. The reaction takes place in ethanol or another suitable solvent, and the product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
1-(2-ethylsulfonylbenzimidazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-18(16,17)12-13-10-6-4-5-7-11(10)14(12)8-9(2)15/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFUTPKQDJJYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)

![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)